4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide
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Overview
Description
4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Biological Activity
- 4-Thiazolidinone derivatives, including compounds related to 4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds are noted for their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Antimicrobial and Anticancer Evaluation
- A study on 4-thiazolidinone derivatives showed significant in vitro antimicrobial and anticancer potentials, emphasizing the importance of electronic and topological parameters in determining their activity. These findings highlight the potential therapeutic applications of these compounds in treating microbial infections and cancer (Deep et al., 2016).
Green Chemistry Approach
- The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, related to the compound , has been achieved using a “green” chemistry approach. This method, which employs water as the reaction medium, aligns with the principles of sustainable chemistry and yields nearly quantitative results (Horishny & Matiychuk, 2020).
Metabolism and Excretion Study
- Research on MK-0767, a compound with a thiazolidinedione structure similar to this compound, provides insights into the metabolism and excretion patterns of such compounds in humans. This study contributes to understanding the pharmacokinetics of thiazolidinedione derivatives (Kochansky et al., 2006).
Synthesis of Novel Compounds for Antimicrobial Evaluation
- Various thiazolidinone derivatives, including those structurally related to the compound , have been synthesized and characterized for their antimicrobial properties. These compounds demonstrate significant potential in developing new antimicrobial agents (Chawla, 2016).
Novel Antiplasmodial Activities
- N-acylated furazan-3-amines, which share structural similarities with this compound, have shown activity against Plasmodium falciparum strains. This research suggests the potential of such compounds in treating malaria (Hermann et al., 2021).
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)26-12-4-10-22-20(25)16-6-8-17(9-7-16)21-23(19(24)14-28-21)13-18-5-3-11-27-18/h3,5-9,11,15,21H,4,10,12-14H2,1-2H3,(H,22,25) |
InChI Key |
SQSIQSMFTVZXCW-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CO3 |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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